2,5-dimethyl-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)furan-3-carboxamide
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Description
2,5-dimethyl-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)furan-3-carboxamide is a useful research compound. Its molecular formula is C17H17F3N2O3 and its molecular weight is 354.329. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies
Studies have developed synthetic routes for furan-fused heterocycles, which are significant for creating novel compounds with potential therapeutic applications. For example, Ergun et al. (2014) report on the synthesis of novel classes of compounds, including furan-fused heterocycles, which are foundational for further chemical modifications and biological evaluations (Ergun et al., 2014).
Antimicrobial Activities
The exploration of furan-carboxamide derivatives for antimicrobial properties has shown that certain modifications can lead to significant activity against drug-resistant bacteria. Siddiqa et al. (2022) synthesized N-(4-bromophenyl)furan-2-carboxamide derivatives and evaluated their anti-bacterial activities against clinically isolated drug-resistant bacteria, highlighting the compound's potential as a base for developing new antimicrobial agents (Siddiqa et al., 2022).
Anticancer Properties
Functionalized amino acid derivatives have been synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines, indicating the potential of furan derivatives in designing new anticancer agents. Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives and found compounds with promising cytotoxicity in ovarian and oral cancers (Kumar et al., 2009).
Properties
IUPAC Name |
2,5-dimethyl-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3/c1-10-7-14(11(2)25-10)16(24)22-13-5-3-12(4-6-13)8-15(23)21-9-17(18,19)20/h3-7H,8-9H2,1-2H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZIJQLTRWAHPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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